4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C29H35ClN4O3S2 and its molecular weight is 587.19. The purity is usually 95%.
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Biological Activity
4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, with the CAS number 1322240-18-5, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a sulfamoyl group, a diethylamino moiety, and a benzothiazole derivative, which may contribute to its pharmacological properties.
- Molecular Formula : C30H37ClN4O4S2
- Molecular Weight : 617.2 g/mol
- Structure : The compound's structure suggests potential interactions with various biological targets due to its multiple functional groups.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors, potentially modulating various cellular pathways. The presence of the sulfamoyl group may enhance its ability to interact with biological macromolecules, influencing processes such as:
- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cellular signaling.
- Impact on Cell Growth and Apoptosis : Affecting pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial properties. A detailed investigation into its antibacterial activity revealed the following:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 14 | 64 |
Bacillus subtilis | 16 | 32 |
Escherichia coli | 8 | 1024 |
Pseudomonas aeruginosa | 8 | 1024 |
Candida albicans | 15 | 64 |
The results indicate that the compound is particularly effective against Gram-positive bacteria, while showing weaker activity against Gram-negative strains .
Case Studies
-
Study on Antimicrobial Efficacy :
- In a controlled laboratory setting, the compound was tested against various bacterial strains. The study found that it effectively inhibited the growth of both S. aureus and B. subtilis, suggesting its potential application in treating infections caused by these pathogens.
-
Mechanistic Insights :
- Further investigations using molecular docking studies revealed that the compound binds effectively to bacterial enzymes, disrupting their function and leading to cell death. This highlights its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S2.ClH/c1-5-32(6-2)19-20-33(29-30-27-22(3)11-10-14-26(27)37-29)28(34)24-15-17-25(18-16-24)38(35,36)31(4)21-23-12-8-7-9-13-23;/h7-18H,5-6,19-21H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGXNJCUFVFVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.